2-(4-Bromo-2-chlorophenoxy)-N-(isoxazol-3-yl)-2-methylpropanamide
Overview
Description
2-(4-Bromo-2-chlorophenoxy)-N-(isoxazol-3-yl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a bromine and chlorine-substituted phenoxy group, an isoxazole ring, and a methylpropanamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenoxy)-N-(isoxazol-3-yl)-2-methylpropanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 4-bromo-2-chlorophenol with an appropriate base to form the phenoxide ion, which then reacts with a suitable alkylating agent to introduce the desired substituents.
Isoxazole Ring Formation: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne or alkene.
Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the isoxazole derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenoxy)-N-(isoxazol-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the amide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenoxy group, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving its molecular targets.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-N-(isoxazol-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or modulating a receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-chlorophenoxy)-N-(isoxazol-3-yl)-2-methylpropanamide: can be compared with other amides and isoxazole-containing compounds.
2-(4-Bromo-2-chlorophenoxy)acetamide: A simpler analog with a similar phenoxy group but lacking the isoxazole ring.
N-(Isoxazol-3-yl)-2-methylpropanamide: Lacks the phenoxy group but retains the isoxazole and amide functionalities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O3/c1-13(2,12(18)16-11-5-6-19-17-11)20-10-4-3-8(14)7-9(10)15/h3-7H,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFNHXCKGBGARF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NOC=C1)OC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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